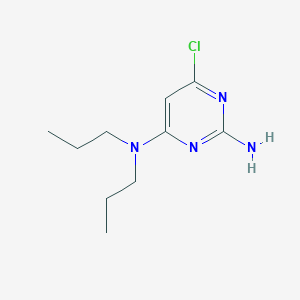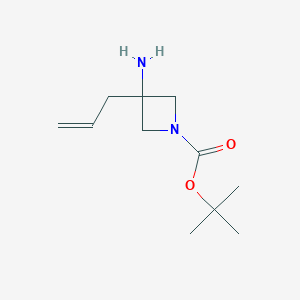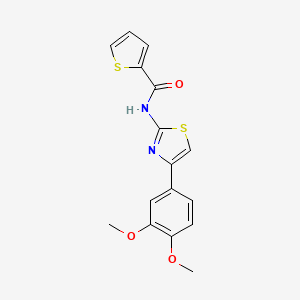
3-hydroxy-5-(4-nitrophenyl)-1-(1,3,4-thiadiazol-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-hydroxy-5-(4-nitrophenyl)-1-(1,3,4-thiadiazol-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one" is a heterocyclic compound that appears to be structurally complex, incorporating multiple functional groups and rings such as thiadiazole, thiophene, and pyrrolone. These types of compounds are often of interest due to their potential biological activities and their use in the synthesis of various pharmaceuticals.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been described in the literature. For example, the synthesis of 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones, which are structurally related to the compound , involves the reaction with triethylamine to yield imidazo[1,2-a]pyridines and indoles . Similarly, derivatives of 3-pyrroline-2-one and pyrrolidine-2,3-dione have been synthesized through multi-component reactions, which could be analogous to the methods used to synthesize the compound of interest . Additionally, the use of dihydropyrrole nitroxides for the synthesis of annulated heterocycles, such as those containing thiadiazole and thiophene rings, suggests possible synthetic routes for the target compound .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques, including NMR and high-resolution mass spectrometry . X-ray powder diffraction has also been employed to investigate the crystal structure of a similar compound, providing insights into the arrangement of molecules in the solid state . These techniques would likely be applicable in analyzing the molecular structure of "this compound".
Chemical Reactions Analysis
The reactivity of such heterocyclic compounds often involves the functional groups present in the molecule. For instance, the amino group in aminoisoxazolones can participate in rearrangements to form other heterocyclic structures . The presence of electron-withdrawing groups, such as nitro groups, can influence the reactivity and the types of reactions these compounds can undergo, such as the formation of imidazo[1,2-a]pyridines . The compound , with its nitrophenyl and thiadiazolyl groups, may exhibit similar reactivity patterns.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds like the one described are influenced by their molecular structure. The presence of multiple aromatic systems and heteroatoms can affect properties such as solubility, melting point, and stability. The intermolecular interactions, such as hydrogen bonding, can also play a significant role in the solid-state packing of these molecules, as seen in related compounds . Theoretical analyses, such as density functional theory (DFT), can be used to predict these properties and provide a deeper understanding of the compound's behavior in different environments .
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- A study by Androsov and Neckers (2007) discusses the synthesis and reactivity of 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole, which is closely related to the chemical . They found that it undergoes ring opening to produce a thioketene intermediate, which is then applicable to the synthesis of heterocyclic analogues (Androsov & Neckers, 2007).
Electrochemical Properties and Applications
- Variş et al. (2006) synthesized a mixture of isomers, including 2,5-di(4-methyl-thiophen-2-yl)-1-(4-nitrophenyl)-1H-pyrrole, which has similarities to the queried compound. They found that the resulting polymers have potential applications in electrochromic devices due to their electrochemical properties (Variş et al., 2006).
Anticancer Activity
- Gomha et al. (2015) studied compounds with a structure including 1,3,4-thiadiazole, similar to the requested compound. Their research revealed promising anticancer activity against colon carcinoma and liver carcinoma cell lines, especially in derivatives of 4-phenyl- and 4-(thiophen-2-yl)-substituted 1,3-thiazole (Gomha et al., 2015).
Eigenschaften
IUPAC Name |
4-hydroxy-2-(4-nitrophenyl)-1-(1,3,4-thiadiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N4O5S2/c22-14(11-2-1-7-27-11)12-13(9-3-5-10(6-4-9)21(25)26)20(16(24)15(12)23)17-19-18-8-28-17/h1-8,13,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJOXZCDPKOBRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)[N+](=O)[O-])C4=NN=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-thienyl)-2,3a,4,6-tetrahydro-3H-[2]benzothiepino[5,4-c]pyrazole](/img/structure/B3001786.png)
![6-Chloro-2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B3001788.png)

![4-[2-[(3-Methylthiophen-2-yl)methylamino]phenoxy]azetidin-2-one](/img/structure/B3001790.png)
![3,4,5,6-tetrachloro-N-[3-methyl-2-(pyrrolidine-1-carbonyl)phenyl]pyridine-2-carboxamide](/img/structure/B3001793.png)
![N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine](/img/structure/B3001795.png)


![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-naphthamide](/img/structure/B3001798.png)
![N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3001800.png)

![9-Chloro-2-methyl-2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),4(12),5,7,9-pentaen-3-one](/img/structure/B3001803.png)

